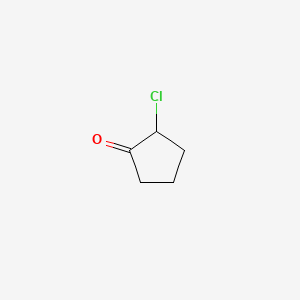

2-Chlorocyclopentanone

描述

Overview of 2-Chlorocyclopentanone as a Chemical Entity

This compound is a versatile chemical building block in organic chemistry. guidechem.com Its structure, featuring both a ketone functional group and a reactive chlorine atom, allows it to participate in a variety of chemical transformations. cymitquimica.com

Molecular Structure and Chirality of this compound

The presence of a chlorine atom on the carbon next to the carbonyl group introduces a chiral center into the molecule. This means that this compound can exist as two non-superimposable mirror images, known as enantiomers. chemspider.comnih.gov

The unique structure of this compound can be represented in various standard chemical formats. These identifiers are crucial for unambiguous identification in chemical databases and literature.

| Identifier | Representation | Source(s) |

| SMILES | O=C1CCCC1Cl | fluorochem.co.uksigmaaldrich.com |

| InChI | InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | fluorochem.co.uksigmaaldrich.com |

| InChIKey | AXDZFGRFZOQVBV-UHFFFAOYSA-N | fluorochem.co.uksigmaaldrich.com |

Due to its chiral nature, this compound exists in different isomeric forms. These include the individual enantiomers, (2R)-2-Chlorocyclopentanone and (2S)-2-Chlorocyclopentanone, as well as the racemic mixture, (±)-2-Chlorocyclopentanone, which contains equal amounts of both enantiomers. cymitquimica.comguidechem.com The specific stereochemistry of the molecule can significantly influence its reactivity and biological activity.

Significance and Research Trajectory of this compound

The study of this compound is part of a broader interest in α-halocycloketones, which are valuable precursors in organic synthesis.

Historical Context of Research on α-Halocycloketones

Research into α-halocycloketones, such as this compound, has a long history. These compounds have been recognized for their utility in a variety of chemical reactions. For instance, studies have explored the conformational isomerism of compounds like this compound and 2-bromocyclopentanone (B1279250) using techniques such as NMR and IR spectroscopy. nih.govresearchgate.net The kinetics of the chlorination of this compound and its six-membered ring counterpart, 2-chlorocyclohexanone, have also been a subject of investigation. grafiati.com

Current Trends and Future Directions in this compound Research

Current research continues to leverage the reactivity of this compound for the synthesis of novel compounds. It is used as a starting material in the synthesis of various organic molecules, including those with potential pharmaceutical applications. guidechem.comgoogle.com For example, it has been used in the synthesis of neovascular factors and as an intermediate in the preparation of compounds investigated for their potential in treating diseases like Parkinson's. google.comnih.gov Furthermore, its utility extends to the synthesis of olfactory compounds and in studying the substrate scope of enzymes like alcohol dehydrogenases. mdpi.comsemanticscholar.org Future research is likely to continue to explore the versatility of this compound in developing new synthetic methodologies and in the creation of complex molecular architectures for various applications, including the synthesis of carbocyclic nucleosides with potential antiviral activity. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chlorocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDZFGRFZOQVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883481 | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-28-0 | |

| Record name | 2-Chlorocyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclopentan-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 2 Chlorocyclopentanone

Established Synthetic Routes for 2-Chlorocyclopentanone

Established synthetic routes focus on the introduction of a chlorine atom at the α-position to the carbonyl group of the cyclopentanone (B42830) ring.

Chlorination of Cyclopentanone Derivatives

The most direct approach to synthesizing this compound is through the chlorination of cyclopentanone itself. This can be achieved using several different chlorinating agents and reaction conditions, each with its own mechanistic pathway and outcomes.

The direct chlorination of cyclopentanone using gaseous chlorine is a common method. The reaction is typically catalyzed by an acid, such as hydrogen chloride (HCl), which is also a byproduct of the reaction, leading to an autocatalytic process. researchgate.netcdnsciencepub.com The mechanism involves the acid-catalyzed enolization of cyclopentanone. The resulting enol intermediate then rapidly reacts with chlorine to form the α-chloro ketone. researchgate.netcdnsciencepub.com

Kinetic studies performed in carbon tetrachloride have shown that the reaction rate is zero-order in chlorine, indicating that the enolization of the ketone is the rate-determining step. researchgate.netcdnsciencepub.com The order of the reaction with respect to the ketone and hydrogen chloride is more complex, influenced by the self-association of the ketone molecules in the solvent. researchgate.netcdnsciencepub.com A significant challenge with this method is the formation of dichlorinated byproducts, such as 2,2- and 2,5-dichlorocyclopentanone, even at low conversions, because the initially formed this compound can be further chlorinated. researchgate.net

One documented procedure involves passing a stream of gaseous chlorine into a vigorously stirred mixture of cyclopentanone, calcium carbonate, water, and a calcium chloride solution at a controlled temperature of 40°C. prepchem.com The calcium carbonate acts as a buffer. Following the reaction, workup and vacuum fractionation yield this compound. prepchem.com

Table 1: Synthesis of this compound via Direct Chlorination

| Reactants | Reagents/Catalysts | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | Gaseous Chlorine, Calcium Carbonate, Calcium Chloride, Water | 40°C, vigorous stirring | This compound, 2-Chloro-2-cyclopentenone | 64% (of this compound) | prepchem.com |

Sulfuryl chloride (SO₂Cl₂) serves as an alternative chlorinating agent for ketones and can be used in solvents like dichloromethane (B109758) or chloroform. tandfonline.com This reagent is often preferred for its ease of handling compared to gaseous chlorine. The reaction of sulfuryl chloride with a ketone derivative can lead to the formation of the α-chloro product. tandfonline.com For instance, the chlorination of 2-phenylthiocyclopentanone with sulfuryl chloride in chloroform, followed by heating to induce dehydrochlorination, is a reported procedure. tandfonline.com While this example involves a substituted cyclopentanone, the principle applies to the chlorination of the parent ketone. The reaction proceeds through a radical or an ionic mechanism depending on the conditions.

Phosphorus pentachloride (PCl₅) is another reagent capable of effecting α-chlorination of ketones. datapdf.com Its reaction with carbonyl compounds is typically performed under anhydrous conditions. Research has shown that treating enamino ketones with phosphorus pentachloride in refluxing benzene (B151609) leads to α-chlorination. datapdf.com While the substrate in the reported study was more complex than cyclopentanone, it establishes the utility of PCl₅ for introducing a chlorine atom adjacent to a carbonyl group in a five-membered ring system. datapdf.comelectronicsandbooks.com The reaction likely proceeds through the formation of an enol ether intermediate which is then chlorinated.

Alternative Synthetic Approaches

Beyond direct chlorination, multi-step sequences offer alternative pathways to this compound.

An alternative strategy involves the synthesis of an intermediate that is then converted to the final product. One such pathway is the preparation of 2-chlorocyclopentanol, which can subsequently be oxidized to this compound. The precursor, trans-2-chlorocyclopentanol, can be synthesized by the addition of hypochlorous acid to cyclopentene. orgsyn.org Hypochlorous acid is generated in situ from reagents like monochlorourea, which is prepared from urea (B33335) and chlorine gas in the presence of calcium carbonate. orgsyn.org The resulting 2-chlorocyclopentanol can then be oxidized to the target ketone, this compound, using standard oxidizing agents suitable for converting secondary alcohols to ketones.

Mechanistic Studies of this compound Formation

The formation of this compound through the chlorination of cyclopentanone has been the subject of detailed mechanistic studies. These investigations have provided valuable insights into the reaction kinetics, the role of various species in the reaction, and the underlying chemical processes that govern the formation of the chlorinated product.

Kinetics of Chlorination Reactions

Kinetic studies of the direct chlorination of cyclopentanone and its chlorinated derivatives, such as this compound, in carbon tetrachloride, catalyzed by hydrogen chloride, have revealed important details about the reaction mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The reaction order with respect to hydrogen chloride is approximately 1 for the chlorination of cyclopentanone and 1.3 for this compound. cdnsciencepub.comcdnsciencepub.com The fact that hydrogen chloride is a product of the reaction and also a catalyst leads to autocatalysis. researchgate.netcdnsciencepub.com

The reaction order with respect to the ketone is more complex and varies with its concentration. For cyclopentanone, the order increases from 1 at a concentration of 0.01 M to 2 at a concentration of 1 M. researchgate.netcdnsciencepub.com Similarly, for this compound, the order is roughly 1.7 and also shows some variation with ketone concentration. cdnsciencepub.com This variability is attributed to the self-association of the ketones in the carbon tetrachloride solvent. cdnsciencepub.comresearchgate.net

Table 1: Reaction Orders in the Chlorination of Cyclopentanone and this compound

| Reactant | Cyclopentanone | This compound |

|---|---|---|

| Chlorine | 0 researchgate.netcdnsciencepub.com | 0 cdnsciencepub.com |

| Hydrogen Chloride | 1 cdnsciencepub.com | 1.3 cdnsciencepub.com |

| Ketone | 1 to 2 (concentration dependent) researchgate.netcdnsciencepub.com | ~1.7 (concentration dependent) cdnsciencepub.com |

The observed variation in the reaction order with respect to the ketone concentration is explained by the partial self-association of the ketones in carbon tetrachloride. cdnsciencepub.comresearchgate.net Ketones can form dimers or higher aggregates, and this equilibrium between the monomeric and associated forms affects the concentration of the reactive species. The ketone acts as both a substrate and a basic catalyst in the rate-determining step. cdnsciencepub.com The change in reaction order from 1 to 2 for cyclopentanone as its concentration increases suggests that at higher concentrations, a second molecule of the ketone is involved in the rate-determining step, likely as a base. researchgate.netcdnsciencepub.com

The rate-determining step in the chlorination of cyclopentanone is the α-carbon deprotonation of the oxygen-protonated ketone. researchgate.netcdnsciencepub.com This step is subject to general base catalysis, meaning that any base present in the reaction mixture can facilitate the removal of the α-proton. cdnsciencepub.com The ketone itself can act as a base in this process. cdnsciencepub.com This is clearly demonstrated by the significant increase in the rate of chlorination of this compound when cyclopentanone is added to the reaction mixture. cdnsciencepub.comresearchgate.net The added cyclopentanone, being a stronger base than this compound, accelerates the deprotonation step. This deprotonation leads to the formation of an enol intermediate, which then rapidly reacts with chlorine. researchgate.net

Deuterium (B1214612) Isotope Effects in Chlorination Mechanisms

The study of deuterium isotope effects provides strong evidence for the proposed mechanism. researchgate.netcdnsciencepub.com When the α-hydrogens of the ketone are replaced with deuterium, a primary kinetic isotope effect is observed, meaning the reaction rate decreases. cdnsciencepub.com This indicates that the cleavage of the C-H bond at the α-position is part of the rate-determining step of the reaction. cdnsciencepub.comlibretexts.org Specifically, experiments comparing the chlorination rates of cyclohexanone (B45756) and its deuterated counterpart, 2,2,6,6-tetradeuteriocyclohexanone, in the presence of both HCl and DCl as catalysts, have been crucial in confirming that the α-carbon deprotonation of the oxygen-protonated ketone is indeed the slow step. cdnsciencepub.com The enol formed in this step is then rapidly chlorinated. researchgate.net

Iii. Advanced Reactivity and Transformation Studies of 2 Chlorocyclopentanone

Nucleophilic Substitution Reactions of the Chlorine Atom

Nucleophilic substitution at the α-carbon of 2-chlorocyclopentanone is a fundamental transformation for the synthesis of a variety of cyclopentanone (B42830) derivatives. These reactions are crucial for introducing new functional groups and building molecular complexity.

The primary mechanism for nucleophilic substitution on this compound is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon, and the chloride ion is simultaneously displaced. wikipedia.org The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemicalnote.com

The regioselectivity of these reactions is generally high, with the nucleophile selectively attacking the carbon atom bearing the chlorine atom. This is due to the polarization of the C-Cl bond and the activating effect of the adjacent carbonyl group.

The reaction of this compound with hydroxide ions can lead to the formation of 2-hydroxycyclopentanone. This transformation is typically carried out in an aqueous medium. chemistrystudent.com The hydroxide ion acts as the nucleophile, attacking the α-carbon and displacing the chloride ion. chemistrystudent.com

However, a significant competing reaction in the presence of a strong base like hydroxide is the Favorskii rearrangement. wikipedia.org This rearrangement proceeds through the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the hydroxide ion, leading to ring contraction and the formation of a carboxylic acid (cyclopentanecarboxylic acid). wikipedia.orgadichemistry.com The reaction conditions, such as temperature and solvent, can influence the ratio of the substitution product to the rearrangement product.

Table 1: Potential Products in the Reaction of this compound with Hydroxide Ions

| Reactant | Nucleophile | Potential Product(s) | Reaction Type |

| This compound | OH⁻ | 2-Hydroxycyclopentanone | Nucleophilic Substitution (SN2) |

| This compound | OH⁻ | Cyclopentanecarboxylic acid | Favorskii Rearrangement |

Amines, acting as nucleophiles, react with this compound to yield 2-aminocyclopentanone derivatives. Both primary and secondary amines can be utilized in this reaction. The reaction proceeds via a direct SN2 displacement of the chloride ion by the amine. libretexts.org The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. libretexts.org

Similar to the reaction with hydroxide, the Favorskii rearrangement can also occur when amines are used as the base, leading to the formation of cyclopentanecarboxamides. ddugu.ac.in The reaction pathway can be influenced by factors such as the steric hindrance of the amine and the reaction temperature. rsc.org Lower temperatures generally favor the nucleophilic substitution pathway. rsc.org

Table 2: Illustrative Examples of Reactions between this compound and Amines

| Nucleophile (Amine) | Expected Product (Substitution) | Potential Byproduct (Rearrangement) |

| Ammonia (NH₃) | 2-Aminocyclopentanone | Cyclopentanecarboxamide |

| Primary Amine (R-NH₂) | 2-(Alkylamino)cyclopentanone | N-Alkylcyclopentanecarboxamide |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)cyclopentanone | N,N-Dialkylcyclopentanecarboxamide |

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound to form 2-thiocyclopentanone derivatives. The high nucleophilicity of sulfur facilitates a clean SN2 reaction, displacing the chloride ion to form a new carbon-sulfur bond. These reactions are valuable for the synthesis of sulfur-containing cyclic ketones.

To maximize the yield of the desired substitution products and minimize competing side reactions like the Favorskii rearrangement and elimination, careful optimization of the reaction conditions is essential.

The choice of solvent plays a critical role in the outcome of nucleophilic substitution reactions of this compound. Polar aprotic solvents, such as dimethylformamide (DMF), are particularly well-suited for SN2 reactions. acs.org

DMF is a polar solvent that can dissolve both the substrate and many nucleophilic reagents. acs.org Crucially, as an aprotic solvent, it does not have acidic protons that can form strong hydrogen bonds with the nucleophile. This "naked" nucleophile is more reactive and can more effectively attack the electrophilic carbon, leading to an enhanced rate of the SN2 reaction. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the SN2 reaction.

The use of DMF can therefore lead to higher yields of the desired 2-substituted cyclopentanone derivatives and can often allow the reactions to proceed under milder conditions.

Table 3: General Effect of Solvent Type on SN2 Reactions

| Solvent Type | Examples | Effect on Nucleophile | Effect on SN2 Rate |

| Polar Aprotic | DMF, DMSO, Acetone | Minimal solvation of the nucleophile | Accelerated |

| Polar Protic | Water, Ethanol, Methanol | Strong solvation via hydrogen bonding | Retarded |

Optimization of Nucleophilic Substitution for Derivative Synthesis

Role of Bases (e.g., K₂CO₃)

Bases play a critical role in the chemistry of this compound, primarily by influencing its stability and directing reaction pathways. Potassium carbonate (K₂CO₃) is a frequently utilized weak base in reactions involving this compound. Its primary function is often as an acid scavenger. alfa-chemistry.com In many applications, this compound is supplied with K₂CO₃ as a stabilizer to neutralize any trace amounts of hydrogen chloride (HCl) that may form upon decomposition. This prevents acid-catalyzed side reactions, such as polymerization or condensation.

In synthetic transformations, K₂CO₃ serves as a mild, non-nucleophilic base to facilitate specific reactions. scispace.com For instance, it can promote dehydrochlorination to form cyclopentenone, an important synthetic intermediate. wikipedia.org The mild basicity of K₂CO₃ allows for controlled elimination while minimizing undesired side reactions that might occur with stronger bases. scispace.comresearchgate.net It provides a basic medium that can be easily removed during the workup process by washing with water. scispace.comunacademy.com The choice of a weak base like potassium carbonate is crucial for achieving high yields and selectivity in various synthetic protocols, including alkylations, condensations, and cyclizations. alfa-chemistry.comresearchgate.netresearchgate.net

Kinetic Monitoring Techniques (e.g., IR Spectroscopy, HPLC)

Understanding the rate and mechanism of reactions involving this compound necessitates precise monitoring of reactant consumption and product formation over time. Infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques employed for this purpose.

Infrared (IR) Spectroscopy: This technique is particularly useful for monitoring the progress of reactions in real-time. The transformation of this compound can be followed by observing changes in the characteristic vibrational frequencies of the functional groups involved. Specifically, the strong absorption band of the carbonyl group (C=O) in this compound (typically around 1750 cm⁻¹) can be monitored. As the reaction proceeds, the decrease in the intensity of this peak, and the appearance of new peaks corresponding to the products (e.g., the C=C and C=O stretches of cyclopentenone or the O-H stretch of an alcohol product), provides direct insight into the reaction kinetics. Modern Fourier Transform Infrared (FT-IR) spectrometers allow for rapid scanning, enabling the study of even fast reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating and quantifying the components of a reaction mixture. By taking aliquots from the reaction at specific time intervals and analyzing them via HPLC, one can obtain precise concentrations of this compound, any intermediates, the desired products, and byproducts. This data is invaluable for determining reaction rates, reaction orders, and for optimizing reaction conditions to maximize yield and minimize byproduct formation. A suitable stationary phase (e.g., reverse-phase C18) and a mobile phase are chosen to achieve effective separation of the components, which are then detected and quantified, typically by a UV detector.

Control of Byproduct Formation (e.g., Cyclopentenone)

A common transformation of this compound is the elimination of hydrogen chloride (dehydrochlorination) to yield 2-cyclopentenone. wikipedia.org While this is often a desired reaction, the uncontrolled formation of cyclopentenone as a byproduct can significantly reduce the yield of other intended products. The formation of this α,β-unsaturated ketone is a base-mediated elimination reaction.

Control over this byproduct formation is achieved through the careful selection of reaction conditions:

Choice of Base: Strong, bulky bases favor elimination and can lead to rapid and complete conversion to cyclopentenone. Conversely, using a mild, weak base like potassium carbonate (K₂CO₃) or sodium carbonate allows for more controlled reaction conditions, minimizing unwanted elimination when another reaction pathway is desired. researchgate.netorganic-chemistry.org

Temperature: Elimination reactions are often favored at higher temperatures. Maintaining a low reaction temperature can significantly suppress the formation of cyclopentenone.

Reaction Time: Prolonged reaction times, even under mild conditions, can lead to an increase in the amount of cyclopentenone byproduct. Kinetic monitoring helps in determining the optimal reaction time to maximize the desired product before significant byproduct formation occurs.

In processes where this compound is used as a starting material for other transformations, the addition of a weak base like K₂CO₃ as a stabilizer is a key strategy to prevent its degradation to cyclopentenone during storage and handling. scispace.com

Reduction and Oxidation Reactions

Reduction to Cyclopentanone

The reduction of the carbonyl group in this compound is a fundamental transformation that yields 2-chlorocyclopentanol. The primary reagents for this conversion are complex metal hydrides, which act as a source of the hydride ion (H⁻). The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. libretexts.orglibretexts.org Aldehydes are reduced to primary alcohols, while ketones, such as this compound, are reduced to secondary alcohols. pw.live

While the primary reaction with standard hydride reagents is the reduction of the ketone functionality, achieving a direct conversion to cyclopentanone would require a subsequent or concurrent reductive dehalogenation step to remove the chlorine atom. Reagents like Lithium Aluminum Hydride possess the reactivity to reduce some alkyl halides, but the principal and most predictable reaction is the reduction of the carbonyl. masterorganicchemistry.com

Utilizing Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly reactive reducing agent capable of reducing a wide variety of functional groups, including aldehydes, ketones, esters, and carboxylic acids. libretexts.orgadichemistry.com Due to the high polarity of the Al-H bond, LiAlH₄ is a much stronger source of hydride than sodium borohydride. libretexts.org

The reduction of this compound with LiAlH₄ involves the nucleophilic attack of a hydride from the AlH₄⁻ anion on the carbonyl carbon. adichemistry.com This reaction must be conducted under strictly anhydrous (moisture-free) conditions, using aprotic solvents such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic solvents to produce hydrogen gas. pw.live Following the complete reduction of the carbonyl group, a separate aqueous workup step is required to protonate the intermediate alkoxide and yield the 2-chlorocyclopentanol product. libretexts.org Given its high reactivity, LiAlH₄ can also potentially reduce the carbon-chlorine bond, which could lead to cyclopentanol as a side product.

Table 1: Reaction Conditions for LiAlH₄ Reduction

| Parameter | Condition | Rationale |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective hydride source. adichemistry.com |

| Solvent | Anhydrous Aprotic (e.g., Diethyl Ether, THF) | Prevents violent reaction with protic solvents. pw.live |

| Temperature | Typically low to moderate (e.g., 0 °C to reflux) | To control the exothermic reaction. |

| Workup | Aqueous acid or a specific sequence of H₂O/NaOH | To protonate the alkoxide and decompose excess reagent. libretexts.org |

Utilizing Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.com Its primary use is the reduction of aldehydes and ketones, and it does not typically reduce esters, carboxylic acids, or alkyl halides under standard conditions. masterorganicchemistry.commasterorganicchemistry.com This selectivity makes it a more convenient and safer reagent when only the reduction of a ketone is desired in a multifunctional molecule. youtube.com

The mechanism for the reduction of this compound with NaBH₄ is analogous to that of LiAlH₄, involving the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgchemguide.co.uk A key practical advantage of NaBH₄ is its compatibility with protic solvents like methanol, ethanol, and even water. pw.livechemguide.co.uk In these cases, the solvent itself serves to protonate the intermediate alkoxide as it is formed, often eliminating the need for a separate acidic workup step. libretexts.org

Table 2: Reaction Conditions for NaBH₄ Reduction

| Parameter | Condition | Rationale |

| Reagent | Sodium Borohydride (NaBH₄) | Mild, selective hydride source for ketones. masterorganicchemistry.com |

| Solvent | Protic (e.g., Methanol, Ethanol, Water) | Safe to use and facilitates protonation of the intermediate. chemguide.co.uk |

| Temperature | Typically room temperature or below | Reaction is easily controlled. |

| Workup | Often simplified or integrated with the reaction | Solvent protonates the alkoxide; sometimes a mild acid is added. libretexts.org |

Oxidation Reactions (e.g., Formation of this compound Oxime)

The reactivity of the carbonyl group in this compound allows for various oxidation reactions. A notable example is the formation of this compound oxime. This reaction involves the treatment of this compound with hydroxylamine, resulting in the conversion of the ketone's carbonyl group to an oxime functional group. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone ring. This is followed by dehydration to yield the corresponding oxime. The reaction is significant as it introduces a nitrogen-containing functional group, which can be a precursor for further synthetic transformations, such as the Beckmann rearrangement to produce lactams.

| Reactant | Reagent | Product | Functional Group Transformation |

| This compound | Hydroxylamine (NH2OH) | This compound Oxime | Ketone to Oxime |

Cycloaddition and Rearrangement Reactions

This compound is a versatile substrate for various cycloaddition and rearrangement reactions, which are fundamental in the construction of complex molecular architectures. These reactions often proceed through highly reactive intermediates, leading to the formation of novel cyclic and rearranged products.

This compound can serve as a precursor to oxyallyl cations, which are reactive intermediates capable of participating in [3+2] cycloaddition reactions. researchgate.netnih.govnih.gov These reactions are a powerful tool for the synthesis of five-membered rings, which are common motifs in natural products and pharmaceuticals. nih.govnih.gov The reaction with alkynes or aldehydes proceeds through a stepwise mechanism, initiated by the formation of the oxyallyl cation from this compound, typically facilitated by a Lewis acid or a base. This cation then reacts with the 2π system of the alkyne or aldehyde. nih.govmdpi.com The versatility of this method allows for the construction of both carbocyclic and heterocyclic five-membered rings. nih.govnih.gov

| Reaction Type | Reactants | Intermediate | Product |

| [3+2] Cycloaddition | This compound, Alkyne | Oxyallyl Cation | Substituted Cyclopentenone |

| [3+2] Cycloaddition | This compound, Aldehyde | Oxyallyl Cation | Substituted Dihydrofuran |

While direct participation of this compound in Diels-Alder reactions as a diene or dienophile is not typical, its derivatives can undergo such transformations. For instance, conversion of this compound to a cyclopentadienyl system could enable its participation in Diels-Alder reactions, a powerful method for forming six-membered rings. masterorganicchemistry.com Sigmatropic rearrangements, which involve the concerted reorganization of sigma and pi bonds, are also plausible for derivatives of this compound, allowing for the formation of new carbon-carbon bonds and ring systems.

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, including this compound, in the presence of a base. wikipedia.org This reaction typically results in a ring contraction, yielding a carboxylic acid derivative. wikipedia.org The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile. wikipedia.org An alternative mechanistic pathway involves the formation of a zwitterionic oxyallyl intermediate. wikipedia.org This intermediate is a 1,3-dipole that can be trapped in cycloaddition reactions. wikipedia.org

The choice of base is crucial in directing the outcome of the reaction of this compound. Weak bases, such as sodium carbonate or sodium bicarbonate, are often employed to promote the Favorskii rearrangement. These bases are strong enough to deprotonate the α-carbon of the ketone, initiating the formation of the enolate that leads to the cyclopropanone intermediate. wikipedia.org The use of weaker bases can sometimes favor the rearrangement pathway over other potential side reactions, such as elimination or substitution.

The oxyallyl zwitterion intermediate generated from this compound can be intercepted by various reactants, leading to "interrupted" cycloadditions. The reaction mechanism is highly dependent on the specific reaction conditions and the nature of the reactants. For instance, in the presence of a suitable trapping agent, the oxyallyl intermediate can undergo a [3+2] cycloaddition instead of the typical Favorskii rearrangement. researchgate.netnih.gov This highlights the delicate balance between different reaction pathways and the potential to control the outcome by careful selection of reagents and conditions.

| Reaction | Base | Intermediate | Key Outcome |

| Favorskii Rearrangement | Strong or Weak Base | Cyclopropanone/Oxyallyl Zwitterion | Ring Contraction |

| Interrupted Cycloaddition | Weak Base | Oxyallyl Zwitterion | [3+2] Cycloaddition Product |

Favorskii Rearrangement and Oxyallyl Zwitterion Intermediates

Multi-Chlorination Products and Selectivity Control

The progressive chlorination of this compound introduces additional chlorine atoms onto the cyclopentanone ring, leading to a variety of di-, tri-, and even more highly chlorinated products. The control of this process is a significant challenge, as the position of the subsequent chlorination is influenced by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. Research has demonstrated that the exhaustive chlorination of cyclopentanone can lead to highly substituted products, including tetrachloro-, pentachloro-, and hexachlorocyclopentanone derivatives, highlighting the feasibility of multi-chlorination. researchgate.net

Starting from this compound, the introduction of a second chlorine atom can theoretically occur at several positions. The most common mechanism for the chlorination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. For this compound, two distinct enol intermediates can be formed, which then react with the chlorinating agent (e.g., Cl₂).

Formation of 2,2-Dichlorocyclopentanone: This geminal dichloro compound is formed via the enol that involves the double bond between C-1 and C-2. The presence of the initial chlorine atom at the α-position (C-2) influences the rate of enolization and subsequent reaction.

Formation of 2,5-Dichlorocyclopentanone: This vicinal dichloro isomer is formed from the alternative enol intermediate, where the double bond is between C-1 and C-5. The formation of this isomer requires the removal of a proton from the C-5 position.

Subsequent chlorination steps can lead to the formation of various trichlorocyclopentanone isomers, such as 2,2,5-trichlorocyclopentanone and 2,5,5-trichlorocyclopentanone, as the ring becomes progressively substituted. While specific studies detailing the stepwise synthesis from this compound are limited, the production of highly chlorinated cyclopentanones, such as 2,2,5,5-tetrachlorocyclopentanone, confirms that multi-chlorination readily occurs under suitable conditions. researchgate.net

Controlling the regioselectivity of the multi-chlorination of cyclopentanone is a key objective for synthetic applications. The ratio of the resulting dichlorinated and trichlorinated isomers is highly dependent on several interconnected factors.

Catalysis: Acid catalysis is fundamental to the reaction, as it promotes the formation of the enol intermediate, which is the reactive species toward the electrophilic chlorine. Hydrogen chloride is a common catalyst for this process. rug.nl Specialized catalytic systems, such as dimethylformamide-hydrogen chloride (DMF-HCl) mixtures, have been shown to be effective not only for enolization but also for facilitating subsequent reactions. researchgate.net The choice and concentration of the catalyst can significantly alter the rate of formation of the different enol intermediates, thereby influencing the product ratio.

Electronic Effects: The electron-withdrawing inductive effect of the chlorine atom at the C-2 position plays a crucial role. This effect deactivates the α-protons at C-2, making them less acidic and potentially slowing the rate of enolization towards the C-2 position. Conversely, the acidity of the protons at the C-5 position is less affected, which could favor the formation of the C-1/C-5 enol, leading to a higher proportion of the 2,5-dichloro isomer under certain conditions.

Solvent: The choice of solvent can influence reaction rates and selectivity. Solvents can affect the stability of the enol intermediates and the transition states. For instance, polar aprotic solvents may be employed to improve the homogeneity of the reaction medium, which can be beneficial for achieving consistent results. researchgate.net

Reaction Temperature: Higher temperatures generally increase reaction rates but can decrease selectivity. At elevated temperatures, the kinetic barrier for the formation of less stable intermediates can be more easily overcome, potentially leading to a more complex mixture of products. Optimal temperature control is therefore essential for maximizing the yield of a desired polychlorinated product.

The interplay of these factors determines the final distribution of dichlorinated and trichlorinated cyclopentanones. The following table illustrates hypothetical product distributions based on the dominant influencing factors.

| Primary Influencing Factor | Postulated Condition | Predicted Major Dichloro Isomer | Predicted Minor Dichloro Isomer | Rationale |

|---|---|---|---|---|

| Kinetic Control | Low Temperature, Weak Acid Catalyst | 2,5-Dichlorocyclopentanone | 2,2-Dichlorocyclopentanone | Formation of the more stable C-1/C-5 enol intermediate is favored, leading to chlorination at the C-5 position. |

| Thermodynamic Control | High Temperature, Strong Acid Catalyst, Long Reaction Time | 2,2-Dichlorocyclopentanone | 2,5-Dichlorocyclopentanone | Allows for equilibration of intermediates, potentially favoring the thermodynamically more stable gem-dichloro product. |

| Catalyst System | Use of DMF-HCl Mixture | Favors higher degrees of chlorination (Trichloro-, Tetrachloro- products) | The catalytic system is highly efficient at promoting sequential enolization and chlorination steps. researchgate.net |

Iv. Conformational Analysis and Stereochemistry of 2 Chlorocyclopentanone

Conformational Isomerism Studies

The primary conformational equilibrium in 2-chlorocyclopentanone involves the orientation of the chlorine atom relative to the ring. This isomerism is typically described in terms of pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) positions, which are analogous to the equatorial and axial positions in the more rigid cyclohexane (B81311) system.

In this compound, a conformational equilibrium exists between the pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers. nih.govresearchgate.net Theoretical calculations at the B3LYP level of theory for an isolated molecule indicate that the pseudo-equatorial conformer is more stable than the pseudo-axial one. nih.govresearchgate.net The energy difference (EΨ-e - EΨ-a) between these two conformations in the gas phase has been calculated to be 0.42 kcal/mol, favoring the pseudo-equatorial form. nih.govresearchgate.net This preference is attributed to a complex interplay of steric interactions and electronic effects, such as dipole-dipole interactions between the C-Cl and C=O bonds.

The equilibrium between the pseudo-equatorial and pseudo-axial conformers is sensitive to the surrounding medium, with solvent polarity playing a crucial role. nih.govresearchgate.net As the polarity of the solvent increases, the energy difference between the conformers tends to decrease. nih.govresearchgate.net For instance, studies have shown that in solutions of carbon tetrachloride (CCl₄) and acetonitrile (B52724), the energy difference between the pseudo-equatorial and pseudo-axial forms is smaller than in the gas phase. nih.govresearchgate.net This shift is because the more polar conformer, which possesses a larger dipole moment, is preferentially stabilized by more polar solvents. The stabilization of the pseudo-axial conformer in polar solvents shifts the equilibrium, increasing its population relative to the pseudo-equatorial form.

| Medium | Energy Difference (EΨ-e - EΨ-a) (kcal/mol) | Favored Conformer |

|---|---|---|

| Isolated Molecule (Gas Phase) | 0.42 | Pseudo-Equatorial |

| Carbon Tetrachloride (CCl₄) Solution | Decreased | Pseudo-Equatorial |

| Acetonitrile (CH₃CN) Solution | Decreased | Pseudo-Equatorial |

Spectroscopic Techniques for Conformational Elucidation

The determination of the conformational equilibrium in this compound relies heavily on advanced spectroscopic methods, which can probe the subtle energy differences and structural features of the coexisting conformers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for investigating the conformational preferences of cyclic molecules like this compound. nih.govnih.gov By analyzing various NMR parameters, particularly vicinal proton-proton coupling constants (³JHH), researchers can deduce the dominant conformation and the dynamics of the equilibrium. nih.govresearchgate.net

The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu In the context of this compound, the coupling constants between the proton at C2 and the adjacent protons at C3 are particularly informative. The observed ³JHH value is a population-weighted average of the coupling constants for the individual pseudo-equatorial and pseudo-axial conformers. By measuring these coupling constants, the relative populations of the conformers in the equilibrium can be determined. nih.govresearchgate.net This analysis allows for a quantitative understanding of the conformational isomerism. nih.gov

The conformational equilibrium of this compound is influenced by the solvent, and this effect is directly observable in the NMR spectrum. nih.govresearchgate.net As the solvent polarity changes, the position of the conformational equilibrium shifts, leading to a change in the population-weighted average of the NMR parameters. Specifically, the measured ³JHH coupling constants vary with the solvent. nih.gov By systematically studying the compound in a range of solvents with different dielectric constants and applying solvation theories to the NMR data, the intrinsic coupling constants for each pure conformer and the energy difference between them can be extracted. nih.govresearchgate.net This methodology has been successfully applied to determine the conformational isomerism of this compound through the solvent dependence of ¹H NMR ³JHH coupling constants. nih.govresearchgate.net

| NMR Parameter | Application in Conformational Analysis | Influence of Solvent |

|---|---|---|

| Vicinal Coupling Constants (³JHH) | Determines dihedral angles and relative populations of conformers based on the Karplus relationship. | Observed values change as the solvent polarity alters the conformational equilibrium. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to investigate the conformational isomerism of this compound. This method provides insights into the molecular vibrations of the compound, which are sensitive to its three-dimensional structure. For this compound, the five-membered ring is not planar and typically adopts an envelope or twist conformation. The chlorine substituent at the alpha-position can exist in two primary orientations: pseudo-axial (Ψ-a) or pseudo-equatorial (Ψ-e). These different conformers have distinct vibrational frequencies, particularly for the carbonyl (C=O) group, allowing for their study using IR spectroscopy nih.govresearchgate.net. The analysis of the carbonyl stretching region is especially informative for elucidating the conformational equilibrium of this molecule in various environments researchgate.net.

The carbonyl (C=O) stretching vibration in ketones typically gives rise to a strong and distinct absorption band in the infrared spectrum, generally found between 1710 and 1740 cm⁻¹ msu.edupg.edu.pl. The precise frequency of this absorption is sensitive to several factors, including molecular geometry and intermolecular interactions. For cyclic ketones, ring strain influences the C=O stretching frequency; incorporating the carbonyl group into a five-membered ring, as in cyclopentanone (B42830), increases the frequency compared to acyclic ketones pg.edu.pl.

In this compound, the C=O stretching band is a key probe for conformational analysis. The frequency of this band differs between the pseudo-axial and pseudo-equatorial conformers due to intramolecular electrostatic interactions between the polar C=O and C-Cl bonds. The different spatial arrangements of these dipoles in the Ψ-a and Ψ-e forms lead to distinct carbonyl absorption frequencies. The pseudo-equatorial conformer is generally associated with a higher carbonyl stretching frequency, while the pseudo-axial conformer has a lower frequency nih.govresearchgate.net.

While this compound itself cannot form hydrogen bonds as a donor, its carbonyl oxygen can act as a hydrogen bond acceptor with protic solvents nih.gov. Such intermolecular hydrogen bonding would typically cause a shift of the C=O stretching frequency to a lower wavenumber msu.edu. Studies on cyclopentanone have also indicated that weak intramolecular C-H···O interactions can lead to splitting of the carbonyl absorption band, an effect that could also be present in its chloro-derivative researchgate.net.

In different solvents, this compound exists as an equilibrium mixture of its pseudo-axial and pseudo-equatorial conformers. The IR spectrum, particularly in the carbonyl stretching region, reflects this equilibrium, often showing a single, broad absorption band that is a composite of the overlapping signals from each conformer researchgate.net.

To estimate the relative populations of these conformers, a mathematical process known as deconvolution or curve fitting is applied to the carbonyl band. This technique resolves the broad experimental band into its individual constituent peaks, each corresponding to a specific conformer. The area under each resolved peak is proportional to the concentration of that conformer. Although uncertainties can arise from the choice of peak shape and baseline, this method provides valuable estimates of conformer populations nih.govresearchgate.net. For this compound, analysis of the C=O stretching mode in various solvents has shown that the population of the more polar pseudo-axial conformer increases with the polarity of the solvent researchgate.net.

| Solvent | Conformer | C=O Stretching Frequency (cm⁻¹) |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Pseudo-equatorial (Ψ-e) | 1761.5 |

| Pseudo-axial (Ψ-a) | 1754.4 | |

| Acetonitrile (CH₃CN) | Pseudo-equatorial (Ψ-e) | 1760.3 |

| Pseudo-axial (Ψ-a) | 1752.1 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy for conformational analysis nih.govspectrabase.com. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in molecular polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum, can be strong in a Raman spectrum.

For this compound, Raman spectra provide additional data on the vibrational modes of the molecule nih.govspectrabase.comchemicalbook.com. Low-frequency Raman spectroscopy, in particular, can be useful for studying the vibrations of the entire molecular skeleton and intermolecular interactions in the condensed phase mdpi.com. This information can help to build a more complete picture of the conformational landscape and the forces governing the stability of the different conformers.

Theoretical and Computational Approaches to Conformational Analysis

To complement experimental data from spectroscopic methods, theoretical and computational approaches are widely employed to study the conformational preferences of molecules like this compound. These methods can predict the geometries, relative energies, and spectroscopic properties of different conformers, providing a deeper understanding of the experimental results nih.govresearchgate.net.

Density Functional Theory (DFT) has become a standard and powerful computational method in chemistry for investigating the electronic structure of molecules nih.govarxiv.org. DFT calculations are used to determine the minimum energy geometries of the possible conformers and to calculate their relative stabilities mdpi.com.

For this compound, DFT calculations, specifically using the B3LYP functional, have been performed to model the pseudo-axial and pseudo-equatorial conformers nih.govresearchgate.net. These calculations provide the energy difference (ΔE) between the two forms in the gas phase (isolated molecule). The results indicate that the pseudo-equatorial conformer is slightly more stable than the pseudo-axial conformer in the absence of a solvent nih.govresearchgate.net. These theoretical energy differences are crucial for interpreting experimental data and understanding the intrinsic factors that govern conformational preference.

The conformational equilibrium of a molecule can be significantly influenced by its environment. To model the effect of a solvent computationally, the Self-Consistent Reaction Field (SCRF) method is often used researchgate.net. In this approach, the solvent is approximated as a continuous medium with a characteristic dielectric constant, and the solute molecule is placed in a cavity within this medium. The solute polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute, allowing for the calculation of molecular properties and energies in solution researchgate.net.

SCRF models have been applied to this compound to study how the conformational equilibrium shifts in different solvents nih.govresearchgate.net. Calculations performed for solutions in carbon tetrachloride (CCl₄) and acetonitrile (CH₃CN) show that the energy difference between the conformers decreases as the polarity of the solvent increases. In more polar solvents like acetonitrile, the more polar pseudo-axial conformer is stabilized to a greater extent, reducing the energy gap with the pseudo-equatorial form. This theoretical finding is in good agreement with experimental IR data, which shows an increased population of the pseudo-axial conformer in polar solvents nih.govresearchgate.net.

| Medium | Energy Difference (kcal/mol) |

|---|---|

| Gas Phase (Isolated Molecule) | -0.42 |

| Carbon Tetrachloride (CCl₄) | -0.18 |

| Acetonitrile (CH₃CN) | -0.03 |

Analysis of Intramolecular Interactions and Electronic Delocalization

The conformational equilibrium of this compound is predominantly governed by a complex interplay of intramolecular interactions, including steric hindrance, dipole-dipole repulsion, and stereoelectronic effects such as hyperconjugation. These forces dictate the relative stability of the molecule's conformers, primarily the pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) forms. The cyclopentanone ring itself is not planar, typically adopting an envelope or twist conformation to alleviate torsional strain. The presence of the chloro substituent at the α-position introduces significant electronic and steric influences that determine the preferred orientation of the C-Cl bond relative to the carbonyl group.

Detailed research combining Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and theoretical calculations has elucidated the subtle energy differences between these conformers nih.govresearchgate.net. Theoretical calculations at the B3LYP level of theory for an isolated molecule reveal that the pseudo-equatorial conformer is more stable than the pseudo-axial conformer by 0.42 kcal/mol nih.govresearchgate.net. This preference can be attributed to the minimization of unfavorable steric and dipolar interactions in the pseudo-equatorial arrangement. In this conformation, the bulky chlorine atom is positioned away from the bulk of the ring, and the repulsion between the C-Cl and C=O bond dipoles is reduced.

A key factor in the stabilization of specific conformers is electronic delocalization, particularly through negative hyperconjugation. This involves the donation of electron density from a filled orbital to a nearby empty antibonding orbital. In this compound, a significant interaction is the delocalization of a lone pair of electrons from the chlorine atom (nCl) into the antibonding pi orbital of the carbonyl group (πC=O). This type of delocalization is often referred to as an n → π interaction rsc.orgnih.gov. The efficacy of this orbital overlap is highly dependent on the dihedral angle between the C-Cl bond and the p-orbital of the carbonyl carbon, making it a stereospecific phenomenon. In the pseudo-axial conformer, the alignment between the chlorine lone pair and the π* orbital of the carbonyl is often more favorable, which provides a degree of electronic stabilization to this otherwise less stable form.

The balance between destabilizing steric/dipolar forces and stabilizing electronic delocalization is delicate and can be influenced by the surrounding environment. Studies have shown that the energy difference between the conformers decreases in solvents of increasing polarity, such as carbon tetrachloride and acetonitrile nih.govresearchgate.net. This observation suggests that the more polar conformer, which is typically the pseudo-axial form due to the closer alignment of bond dipoles, is preferentially stabilized by the polar solvent environment. This reduces the energy gap between the two forms.

The following table summarizes the research findings on the conformational energy differences of this compound.

| Medium | Method of Analysis | Energy Difference (EΨ-e - EΨ-a) | More Stable Conformer |

| Isolated Molecule (Gas Phase) | B3LYP Theoretical Calculation | 0.42 kcal/mol nih.govresearchgate.net | Pseudo-equatorial |

| Carbon Tetrachloride (CCl₄) Solution | NMR Spectroscopy & Solvation Theory | Decreased relative to gas phase nih.govresearchgate.net | Pseudo-equatorial |

| Acetonitrile (CH₃CN) Solution | NMR Spectroscopy & Solvation Theory | Decreased relative to gas phase nih.govresearchgate.net | Pseudo-equatorial |

V. Applications of 2 Chlorocyclopentanone in Complex Organic Synthesis

Building Block for Cyclopentanone (B42830) Derivatives

The reactivity of 2-chlorocyclopentanone makes it an excellent starting material for the synthesis of various cyclopentanone derivatives. The presence of the chlorine atom facilitates nucleophilic substitution reactions, while the ketone functionality allows for aldol (B89426) condensations, alkylations, and other carbonyl chemistry.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are prevalent in many natural products and pharmaceuticals. researchgate.net this compound serves as a valuable precursor for the construction of these intricate three-dimensional structures. The synthesis often involves an initial alkylation at the carbon adjacent to the carbonyl group, followed by an intramolecular cyclization to form the spirocyclic system. The rigidity of the spiro junction in these molecules is a key feature, allowing for the precise spatial arrangement of substituents, which is crucial for their interaction with biological targets. mdpi.com

Formation of Functionalized Indoles via Friedel-Crafts Alkylation or Radical-Mediated Pathways

Functionalized indoles are a critical class of heterocyclic compounds found in a vast array of biologically active molecules. nih.govnih.gov The Friedel-Crafts alkylation of indoles with this compound provides a direct route to 2-substituted indole (B1671886) derivatives. rsc.org This reaction is typically catalyzed by a Lewis acid, which activates the this compound for electrophilic attack by the electron-rich indole ring. nih.gov The development of catalytic asymmetric Friedel-Crafts reactions has enabled the synthesis of chiral indole derivatives with high enantioselectivity. mdpi.comnih.gov

Precursor for Bioactive Molecules

The utility of this compound extends to the synthesis of complex bioactive molecules, including natural products and pharmaceuticals. Its ability to introduce a five-membered ring into a target molecule makes it a valuable synthon in total synthesis.

Synthesis of Laurokamurene B and Analogues

While direct synthesis of Laurokamurene B using this compound is not explicitly detailed in the provided search results, the synthesis of related cyclopentane-containing natural products often involves intermediates that could be derived from this compound. The total synthesis of Laurokamurene B has been achieved through strategies involving key reactions like the Ireland-Claisen rearrangement and ring-closing metathesis, as well as gold(I)-catalyzed formal (3+2) cycloaddition reactions. researchgate.netresearchgate.net

Intermediate in Pharmaceutical Synthesis

The cyclopentane (B165970) core is a common structural motif in a number of pharmaceutical compounds. google.com For instance, 5-chloro-2-pentanone, a related chloro-ketone, is a key intermediate in the synthesis of drugs like hydroxychloroquine. google.comnbinno.com Although specific examples of blockbuster drugs synthesized directly from this compound are not prevalent in the search results, its role as a versatile building block for creating functionalized cyclopentane rings suggests its potential as an intermediate in the synthesis of various pharmaceutical agents. nih.gov

Development of Catalytic Systems and Asymmetric Synthesis

This compound and its derivatives are valuable substrates in the development and evaluation of new catalytic systems, particularly in the field of asymmetric synthesis. The enzymatic reduction of this compound using alcohol dehydrogenases (ADHs) is an area of active research. semanticscholar.org For example, an ADH from Comamonas testosteroni has shown activity in the asymmetric reduction of this compound. semanticscholar.org This highlights the potential for biocatalytic methods to produce chiral chlorohydrins, which are valuable synthetic intermediates.

The development of chiral ligands for metal-catalyzed asymmetric hydrogenation is another area where this compound serves as a key substrate. For instance, ruthenium complexes with chiral ligands like BINAP are effective for the asymmetric hydrogenation of 2-chloro-2-cyclopenten-1-one, a derivative of this compound, to produce chiral 2-chlorocyclopentanol with high enantioselectivity.

Influence of Steric Environment on Reactivity in Asymmetric Catalysis

The steric environment surrounding the chiral catalyst plays a crucial role in directing the stereochemical outcome of asymmetric reactions involving this compound. The facial selectivity of nucleophilic attack on the carbonyl group is dictated by the size and arrangement of the ligands coordinated to the metal center of the catalyst. Larger, more sterically demanding ligands can effectively block one face of the cyclopentanone ring, thereby forcing the incoming nucleophile to approach from the less hindered side. This principle is fundamental to achieving high enantioselectivity in the synthesis of chiral alcohols and other derivatives from this compound. The interplay between the steric properties of the catalyst and the substrate determines the efficiency and selectivity of the transformation.

Use in Pd-Catalyzed Coupling Reactions with Chiral Ligands

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the use of chiral ligands in these transformations allows for the asymmetric formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in Pd-catalyzed coupling reactions with chiral ligands are not extensively documented in readily available literature, the principles of such reactions are well-established.

In a typical scenario, a chiral phosphine (B1218219) ligand would coordinate to the palladium center, creating a chiral catalytic complex. This complex would then undergo oxidative addition with an aryl or vinyl halide. The resulting organopalladium species could then react with an enolate derived from this compound. The steric and electronic properties of the chiral ligand would influence the geometry of the transition state, thereby controlling the stereochemistry of the newly formed C-C bond at the α-position of the cyclopentanone. The choice of the chiral ligand is paramount in achieving high enantiomeric excess in the resulting α-substituted cyclopentanone product.

Table 1: Representative Chiral Phosphine Ligands in Asymmetric Palladium-Catalyzed Coupling Reactions

| Ligand Acronym | Full Name | Structural Features |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Axially chiral biaryl phosphine |

| Josiphos | (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ferrocene-based diphosphine with planar and central chirality |

| Trost Ligand | (1R,2R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane | C2-symmetric diphosphine ligand with a cyclohexane (B81311) backbone |

Note: This table presents examples of chiral ligands commonly used in asymmetric Pd-catalyzed reactions and is for illustrative purposes. Their specific application with this compound requires further investigation.

Generation of Chiral Secondary Alcohols via Enzymatic Biotransformation

The enzymatic reduction of ketones to produce chiral secondary alcohols is a powerful and environmentally benign synthetic strategy. Alcohol dehydrogenases (ADHs) are a class of enzymes that have demonstrated broad utility in this area due to their high stereoselectivity.

Alcohol dehydrogenases, such as the one isolated from Comamonas testosteroni, are highly effective biocatalysts for the asymmetric reduction of a wide range of ketones, including halogenated substrates. These enzymes exhibit a broad substrate scope, accepting various cyclic and acyclic ketones. The reduction of this compound using an ADH from Comamonas testosteroni or other microbial sources would be expected to proceed with high enantioselectivity, yielding the corresponding chiral 2-chlorocyclopentanol.

The stereochemical outcome of the reduction is determined by the specific enzyme used, as different ADHs can exhibit opposite stereopreferences (either (R)- or (S)-selective). The reaction typically requires a nicotinamide (B372718) cofactor, such as NADPH or NADH, which is regenerated in situ using a sacrificial co-substrate like isopropanol. The mild reaction conditions and high selectivity make this an attractive method for the synthesis of enantiopomerically pure building blocks.

Table 2: Substrate Scope of a Representative Alcohol Dehydrogenase from Comamonas testosteroni

| Substrate | Product | Enantiomeric Excess (ee) |

| Acetophenone | (S)-1-Phenylethanol | >99% |

| 2-Heptanone | (S)-2-Heptanol | >99% |

| Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99% |

| This compound | (S)- or (R)-2-Chlorocyclopentanol | Expected to be high |

Data for this compound is predictive based on the known broad substrate scope of the enzyme for halogenated ketones.

Role in Interrupted Cycloaddition Reactions

Interrupted cycloaddition reactions represent a powerful strategy for the rapid construction of complex molecular frameworks. In these reactions, a formal cycloaddition is initiated but is then intercepted by a subsequent transformation, leading to products that are not the formal cycloadducts. This compound, as an α-haloketone, can participate in such reaction cascades.

A notable application of this compound in this context is its reaction with silyl (B83357) enolates to form 1,4-diketones. This transformation can be considered an interrupted [3+2] cycloaddition. The reaction is believed to proceed through the formation of an oxyallyl cation intermediate from the α-haloketone. This electrophilic intermediate is then trapped by the nucleophilic silyl enol ether. Instead of proceeding to a formal cycloadduct, the intermediate undergoes a rearrangement and loss of the silyl group to afford the 1,4-dicarbonyl compound.

Remarkably, the coupling of α-haloketones, including this compound, with silyl enolates to furnish 1,4-diketones can often be achieved without the need for a catalyst. The reaction can proceed under neutral or mildly basic conditions. The inherent reactivity of the α-haloketone to form the oxyallyl cation intermediate drives the reaction forward. This catalyst-free approach offers significant advantages in terms of cost, simplicity, and reduced potential for metal contamination of the final product. The reaction is generally high-yielding and tolerates a variety of functional groups on both the silyl enol ether and the α-haloketone, making it a versatile method for the synthesis of 1,4-diketones.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of modern medicinal chemistry and materials science. This compound provides a valuable entry point into this chemical space by acting as an electrophilic partner in reactions with various nucleophiles, leading to the formation of diverse ring systems.

Synthesis of 7-(2-Oxoalkoxy)coumarins

The synthesis of 7-(2-oxoalkoxy)coumarins represents a notable application of this compound in the generation of complex heterocyclic molecules. This class of coumarin (B35378) derivatives is accessible through the O-alkylation of a 7-hydroxycoumarin precursor with an α-chloroketone, such as this compound.

The general synthetic strategy involves the reaction of a substituted 7-hydroxycoumarin with a chloroketone. nih.govscielo.br This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the coumarin, typically deprotonated by a base, acts as a nucleophile and displaces the chlorine atom on the α-carbon of the ketone.

While the broader reaction between 7-hydroxycoumarins and various chloroketones is documented, specific literature detailing the reaction with this compound to yield 7-(2-oxocyclopentyloxy)coumarins requires a more generalized approach based on established protocols for similar transformations. A general procedure for such an O-alkylation involves the reaction of the 7-hydroxycoumarin with the α-haloketone in the presence of a suitable base and solvent. For instance, the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, a related α-halocarbonyl compound, has been successfully achieved using cesium carbonate as the base in acetonitrile (B52724) at elevated temperatures.

Based on these established principles, the synthesis of a 7-(2-oxocyclopentyloxy)coumarin would be expected to proceed as depicted in the following general reaction scheme:

General Reaction Scheme for the Synthesis of 7-(2-Oxocyclopentyloxy)coumarins:

Detailed Research Findings:

The reaction conditions for the O-alkylation of 7-hydroxycoumarins are crucial for achieving good yields and minimizing side reactions. The choice of base is critical for the deprotonation of the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The solvent also plays a significant role, with polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) being frequently utilized to facilitate the reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

To illustrate the expected outcome, a hypothetical data table for the synthesis of 7-(2-oxocyclopentyloxy)-4-methylcoumarin is presented below, based on typical results for similar reactions.

Interactive Data Table: Hypothetical Synthesis of 7-(2-Oxocyclopentyloxy)-4-methylcoumarin

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Hypothetical Yield (%) |

| 7-Hydroxy-4-methylcoumarin | This compound | K₂CO₃ | Acetone | Reflux | 12 | 7-(2-Oxocyclopentyloxy)-4-methylcoumarin | 75 |

| 7-Hydroxy-4-methylcoumarin | This compound | Cs₂CO₃ | Acetonitrile | 80 | 8 | 7-(2-Oxocyclopentyloxy)-4-methylcoumarin | 85 |

The resulting 7-(2-oxocyclopentyloxy)coumarin derivatives would be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure. The key spectroscopic signatures would include the appearance of signals corresponding to the cyclopentanone moiety in the NMR spectra and the correct molecular ion peak in the mass spectrum.

Vi. Advanced Analytical and Spectroscopic Characterization Techniques for 2 Chlorocyclopentanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (Detailed Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds, including 2-chlorocyclopentanone and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy offers precise information about the chemical environment of hydrogen atoms in a molecule. In this compound, the protons on the cyclopentane (B165970) ring exhibit distinct chemical shifts and coupling patterns due to the influence of the adjacent carbonyl group and the electronegative chlorine atom.

Research into the conformational isomerism of this compound has utilized the solvent dependence of ³J(HH) coupling constants from ¹H NMR data. researchgate.net This analysis helps in determining the equilibrium between different spatial arrangements of the atoms, specifically the pseudo-equatorial (Ψ-e) and pseudo-axial (Ψ-a) conformers. researchgate.net In the isolated molecule, the energy difference between these conformers is minimal, with the pseudo-equatorial form being slightly more stable. researchgate.net The spectrum typically shows complex multiplets for the methylene (B1212753) protons and a distinct downfield signal for the proton on the carbon bearing the chlorine atom (the α-proton).

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH-Cl | 4.2 - 4.4 | Multiplet |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, distinct signals are observed for the carbonyl carbon, the carbon bonded to chlorine (α-carbon), and the remaining methylene carbons of the ring. The carbonyl carbon appears significantly downfield due to the deshielding effect of the double-bonded oxygen. The α-carbon also experiences a downfield shift caused by the electronegative chlorine atom. docbrown.info

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~210 |

| C-Cl | ~60 |

Note: Chemical shifts are approximate and can vary based on the solvent. nih.govspectrabase.com

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the connectivity of the cyclopentane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C NMR spectra, confirming assignments.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lucideon.com It is well-suited for the analysis of volatile compounds like this compound. nih.govnist.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 118. A characteristic isotopic peak (M+2) at m/z 120, with an intensity approximately one-third of the molecular ion peak, confirms the presence of a single chlorine atom. Common fragmentation patterns in electron ionization (EI) mass spectrometry for ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements for larger ketones. libretexts.orgyoutube.com For this compound, key fragmentation pathways include the loss of a chlorine radical (M-35) and cleavage of the ring structure.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 118/120 | [C₅H₇ClO]⁺ | Molecular Ion (M⁺) |